2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide - 878160-07-7

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide

Catalog Number: EVT-1734459
CAS Number: 878160-07-7
Molecular Formula: C13H20N4O
Molecular Weight: 248.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amide bond formation: This crucial step usually involves reacting a carboxylic acid with an amine in the presence of a coupling reagent. For example, in the synthesis of potent Janus Kinase 1 (JAK1) inhibitors, amide bond formation is achieved using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [].
  • Mannich reaction: This reaction introduces an aminomethyl group onto an aromatic ring, typically a phenol. For instance, the synthesis of Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol utilizes formaldehyde and various primary and secondary amines [].
  • Substitution reactions: These reactions allow for the introduction of diverse substituents onto the aromatic ring or other parts of the molecule. For example, the introduction of a thiocyanato group into the pyrazole ring of pyrazol-5-yl-benzamide derivatives to enhance fungicidal activity [].
Molecular Structure Analysis
  • Synthesize derivatives: Introducing new substituents or modifying existing ones can alter the compound's pharmacological properties. For example, the synthesis of a series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives with gastroprokinetic activity was achieved through various chemical modifications on the core structure [].
  • Study structure-activity relationships (SAR): Analyzing how structural changes affect biological activity can guide the development of more potent and selective drug candidates [, ].
Mechanism of Action
  • Kinase inhibition: This involves blocking the activity of kinases, enzymes that regulate various cellular processes, including cell growth and proliferation [, , ]. For example, the compound 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534) potently inhibits BCR-ABL kinase, including the T315I gatekeeper mutant, making it a potential therapeutic agent for drug-resistant chronic myeloid leukemia [].
  • Receptor antagonism: This mechanism involves binding to and blocking the activity of specific receptors, thereby preventing the binding of natural ligands and subsequent downstream signaling []. For instance, the compound N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) acts as a potent and reversible P2Y12 receptor antagonist, exhibiting antiplatelet and antithrombotic activities [].
Physical and Chemical Properties Analysis

The physicochemical properties of compounds containing the (4-methylpiperazin-1-yl)benzamide motif vary significantly depending on the specific substituents and their arrangement within the molecule. These properties influence their solubility, stability, and bioavailability. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for characterizing and analyzing these properties [, ].

Anti-inflammatory Drug Discovery:

Compounds containing the (4-methylpiperazin-1-yl)benzamide moiety show promise as anti-inflammatory agents. For example, a series of heterocycloalkynylbenzimides designed to inhibit Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) demonstrated potent anti-inflammatory effects in vitro and in vivo. One promising compound significantly reduced lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro and showed promising results in an LPS-induced-acute-lung-injury (ALI) mouse model [].

Anticancer Activity:

Several compounds featuring the (4-methylpiperazin-1-yl)benzamide motif display promising anticancer activity. For instance, N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine exhibits potent inhibitory activity against various cyclin-dependent kinases (CDKs) and demonstrates significant antitumor efficacy in multiple hematological malignancy mice xenograft models [].

Antimicrobial Activity:

The incorporation of a thiocyanato group into the pyrazole ring of pyrazol-5-yl-benzamide derivatives led to the discovery of compounds with broad-spectrum fungicidal activities. These compounds effectively inhibited the growth of various fungi, including Sclerotinia sclerotiorum, Valsa mali, Botrytis cinerea, Rhizoctonia solani, and Phytophthora capsici [].

Gastroprokinetic Agents:

Derivatives of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide have been synthesized and evaluated for their gastroprokinetic activity. Several compounds exhibited potent activity comparable to metoclopramide, a standard gastroprokinetic agent [].

The compound 2,6-difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide demonstrated potent and selective inhibition of CRAC channels, crucial for T-cell function. This compound effectively reduced inflammation in rheumatoid arthritis (RA) animal models and displayed a favorable safety profile in Phase 1 clinical trials [].

Janus Kinase 1 (JAK1) Inhibition:

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) acts as a potent and selective JAK1 inhibitor []. By selectively targeting JAK1, this compound can potentially overcome treatment resistance in cancers associated with constitutive activation of the JAK/STAT pathway.

Histone Deacetylase (HDAC) Inhibition:

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide emerged as a potent and selective class I HDAC inhibitor with promising anticancer activity. This compound effectively inhibited human myelodysplastic syndrome (SKM-1) cell line growth in vitro and exhibited excellent in vivo antitumor activity in SKM-1 xenograft models [].

Glucagon Receptor Antagonism:

N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822) demonstrated potent and selective antagonism of the human glucagon receptor (hGCGR) []. Oral administration of this compound effectively lowered blood glucose levels in various preclinical models of diabetes, highlighting its potential as a novel therapeutic agent for treating type 2 diabetes.

DNA Gyrase Inhibition:

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide displayed potent inhibitory activity against E. coli DNA gyrase, including quinolone-resistant strains []. This finding suggests its potential as a novel antimicrobial agent for treating infections caused by drug-resistant bacteria.

Imatinib

Compound Description: Imatinib is a widely used therapeutic agent for the treatment of leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. While several salt forms of Imatinib have been structurally characterized, the crystal structure of its freebase form, obtained from a mixture with arginine, has also been determined [].

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (Compound 5n)

Compound Description: This compound (5n) is a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), exhibiting Kd values of 7.9 and 8.0 nM, respectively []. It effectively inhibits both kinases with IC50 values of 9.4 and 20.4 nM, respectively []. Compound 5n demonstrates promising anti-inflammatory effects in vitro and in vivo, particularly in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model [].

5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

Compound Description: This compound serves as a key intermediate in the synthesis of various N-Mannich bases []. It is prepared via a multistep synthesis involving the condensation of hydrazine hydrate with methyl (4-methylpiperazin-1-yl)acetate, followed by reaction with carbon disulfide under controlled conditions [].

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, effectively targeting even the T315I gatekeeper mutant []. This compound demonstrates significant potential for treating chronic myeloid leukemia (CML), particularly in cases resistant to currently approved therapies [].

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor, identified as a promising candidate for treating various diseases associated with constitutive JAK/STAT pathway activation []. This compound shows good preclinical pharmacokinetics and enhanced antitumor activity when used in combination with osimertinib, an approved EGFR inhibitor [].

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

Compound Description: This compound is a novel, potent, and orally available cyclin-dependent kinase (CDK) inhibitor with promising activity against hematological malignancies []. It demonstrates potent inhibition against CDKs 1, 2, 4, 8, and 9, leading to cell cycle arrest, apoptosis induction, and significant antitumor efficacy in multiple hematological malignancy mouse xenograft models [].

2,4-Dibromo-6-[(4-methylpiperazin-1-yl)iminomethyl]phenol

Compound Description: This compound is a hydrazone formed by the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with 1-amino-4-methylpiperazine []. It exhibits a C=N double bond and intramolecular O—H⋯N hydrogen bonding, leading to the formation of an S(6) ring motif []. Intermolecular Br⋯Br and Br⋯N contacts contribute to the formation of a three-dimensional network in the crystal structure [].

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist developed as a potential alternative to clopidogrel []. This compound demonstrates significant antiplatelet and antithrombotic activity in vivo [].

Compound Description: AACBA is a P2X7 antagonist investigated for its potential therapeutic use in pain and inflammation []. This compound demonstrates potent inhibition of human P2X7-mediated calcium flux and YO-PRO-1 uptake, with IC50 values of approximately 18 and 85 nM, respectively []. While less potent at the rat P2X7 receptor, AACBA exhibits dose-dependent analgesic and anti-inflammatory effects in various in vivo models [].

Properties

CAS Number

878160-07-7

Product Name

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide

IUPAC Name

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C13H20N4O/c1-15-13(18)11-9-10(3-4-12(11)14)17-7-5-16(2)6-8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18)

InChI Key

VAWQXPPTNDFLCP-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C)N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.